Lactoferricin B (4-14), bovine (TFA)
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Overview
Description
Lactoferricin B (4-14), bovine (TFA) is a peptide derived from bovine lactoferrin, specifically corresponding to residues 4-14 of the protein. This compound exhibits broad-spectrum antimicrobial activity against various microorganisms, making it a valuable subject of study in the fields of microbiology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactoferricin B (4-14), bovine (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of Lactoferricin B (4-14), bovine (TFA) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lactoferricin B (4-14), bovine (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products: The major products formed from these reactions include the desired peptide sequence and any modified peptides resulting from oxidation or reduction reactions .
Scientific Research Applications
Lactoferricin B (4-14), bovine (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Explored for its potential therapeutic applications, including cancer treatment and infection control.
Industry: Utilized in the development of antimicrobial coatings and materials .
Mechanism of Action
Lactoferricin B (4-14), bovine (TFA) exerts its antimicrobial effects by interacting with the microbial cell membrane. The peptide’s cationic and amphipathic nature allows it to bind to the negatively charged microbial membranes, leading to membrane disruption and cell death. This mechanism involves the formation of pores in the membrane, causing leakage of cellular contents .
Comparison with Similar Compounds
Lactoferricin B (17-41), bovine: Another peptide derived from bovine lactoferrin with similar antimicrobial properties.
Human Lactoferricin: A peptide derived from human lactoferrin, also exhibiting antimicrobial activity.
Bactenecin: A peptide with antimicrobial properties, used as a comparison in studies
Uniqueness: Lactoferricin B (4-14), bovine (TFA) is unique due to its specific sequence and high antimicrobial activity. Its shorter length compared to other lactoferricin peptides makes it more stable and easier to synthesize, while still retaining potent antimicrobial properties .
Properties
Molecular Formula |
C72H114F3N25O15S |
---|---|
Molecular Weight |
1658.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C70H113N25O13S.C2HF3O2/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76;3-2(4,5)1(6)7/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-;/m0./s1 |
InChI Key |
HHJSJKVNYBSIEO-HKVIYAFRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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